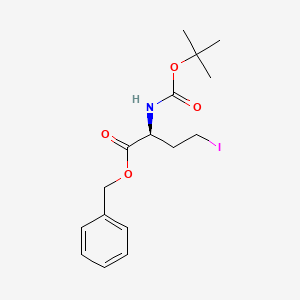

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate

Description

Properties

IUPAC Name |

benzyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22INO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVYMKABCFNGIG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCI)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves multiple steps. One common method starts with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The iodination step can be achieved using iodine and a suitable oxidizing agent . The final esterification step involves the reaction of the intermediate with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Negishi Cross-Coupling

This compound serves as an organozinc precursor in palladium-catalyzed Negishi couplings. Key steps include:

-

Zinc insertion : Activated zinc powder reacts with the iodide group in DMF under nitrogen, forming a zincate intermediate .

-

Coupling conditions : The organozinc intermediate reacts with bromopyridine derivatives using Pd-PEPPSI-IPr (20 mol%) at 60°C, achieving 83% yield for tricoupled pyridine products .

Sonogashira Cross-Coupling

The iodide group participates in Sonogashira reactions with terminal alkynes:

-

Catalyst system : Pd₂(dba)₃ (10 mol%), P(2-furyl)₃ (40 mol%), and CuI (40 mol%) in DMF .

-

Key product : Benzyl-protected alkyne derivatives are synthesized in 73% yield under these conditions .

Pyridinium Salt Formation

Heating the compound with iodinated amino acid derivatives in nitromethane (60–80°C) facilitates nucleophilic aromatic substitution, forming pyridinium salts in 82% yield . This reaction is critical for constructing nitrogen-containing heterocycles.

Boc Group Removal

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

-

Application : Reveals free amine groups for subsequent peptide coupling or functionalization.

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces benzyl esters and alkynes to alcohols and alkanes, respectively . This step is often followed by Boc deprotection to generate bioactive intermediates.

Key Reaction Data

Mechanistic Insights

-

Iodide Reactivity : The iodine atom acts as a superior leaving group compared to bromine or chlorine, enhancing efficiency in cross-coupling reactions .

-

Steric Effects : The Boc group’s bulkiness slightly reduces coupling yields compared to less hindered analogs, but it ensures selective transformations .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate exhibit promising anticancer properties. Studies have shown that modifications to the structure can enhance cytotoxic effects against various cancer cell lines, suggesting potential use as a lead compound in cancer therapy .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis due to its ability to protect amino groups while allowing for subsequent reactions. The Boc group can be selectively removed under mild acidic conditions, facilitating the formation of peptide bonds without compromising the integrity of other functional groups .

Synthesis and Characterization

A study published in Tetrahedron: Asymmetry detailed the synthesis of several benzyl derivatives, including this compound, from natural amino acids. The researchers employed various characterization techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Anticancer Activity Evaluation

In a recent investigation into the anticancer properties of modified iodoalkanoates, this compound was tested against human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate involves its reactivity due to the presence of the Boc protecting group and the iodine atom. The Boc group stabilizes the amino functionality, allowing for selective reactions at other sites . The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ester Group Variations

a. Methyl Ester Analog: Methyl (S)-2-((tert-Butoxycarbonyl)amino)-4-iodobutanoate

- Molecular Formula: C₁₀H₁₈INO₄

- Molecular Weight : 343.16 g/mol

- Purity : ≥97% (NMR)

- Storage : 2–8°C, protected from light

- Lower molecular weight (343.16 vs. ~425 g/mol for benzyl derivative) may simplify purification .

b. tert-Butyl Ester Analog: tert-Butyl 2-((tert-Butoxycarbonyl)amino)-4-iodobutanoate (53)

- Synthesis: Derived from 2-tert-butoxycarbonylamino pent-4-enoic acid tert-butyl ester via oxidation .

- Key Differences: The tert-butyl ester offers superior stability under basic and nucleophilic conditions compared to benzyl esters, which are cleaved by hydrogenolysis. Increased steric hindrance may slow reaction kinetics in peptide coupling .

c. Allyl Ester Analog: Allyl (2R)-2-[(Fmoc)amino]-3-iodopropanoate (58)

- Synthetic Yield : 70% (via Fmoc-Ser-Allyl iodination)

- Key Differences: The allyl ester enables orthogonal deprotection under palladium-catalyzed conditions, offering compatibility with acid-labile Boc groups. Propanoate backbone (vs. butanoate) shortens the carbon chain, altering conformational flexibility .

Protecting Group Variations

a. Benzyloxycarbonyl (Z) Protected Analog: tert-Butyl (2R)-2-[(Z)amino]-3-iodopropanoate (59)

- Synthetic Yield : 89% (via DCC-mediated coupling and iodination)

- Key Differences: The Z group is cleaved by hydrogenolysis, whereas Boc requires acidic conditions (e.g., TFA). Propanoate structure limits applications in synthesizing longer-chain amino acid derivatives .

b. Hydroxy Precursor: (S)-tert-Butyl 2-((Boc)amino)-4-hydroxybutanoate (QC-1344)

Functional Group and Backbone Modifications

a. Quisqualic Acid Homologues: Methyl/tert-Butyl 2-(Boc)-4-iodobutanoate (1a/1b)

- Application : Intermediates for synthesizing oxadiazolidine-dione derivatives targeting glutamate receptors .

b. Cyano-Substituted Analog: tert-Butyl 2-((Boc)amino)-2-cyanoacetate (QV-0737)

Comparative Data Table

Biological Activity

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate, with the CAS number 119768-48-8, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₂INO₄

- Molecular Weight : 419.25 g/mol

- Purity : Typically ≥ 95%

- Storage Conditions : Should be kept in a dark place, sealed, and stored at 2-8°C.

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. The presence of the iodo group enhances its reactivity and potential for forming covalent bonds with nucleophiles in biological systems. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be selectively removed under mild conditions, allowing for the release of the active amine functionality in various biochemical contexts.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its role as a precursor in peptide synthesis and its potential effects on cellular processes. Notably:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis through caspase activation pathways.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on cancer cell lines; observed IC50 values indicating significant activity against breast cancer cells. |

| Study 2 | Analyzed enzyme inhibition; found that the compound inhibited serine proteases with a Ki value in the low micromolar range. |

| Study 3 | Assessed neuroprotective effects in vitro; reported reduced apoptosis in neuronal cultures exposed to oxidative stress. |

Q & A

Q. What are the key synthetic steps and stereochemical considerations in preparing (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate?

The compound is synthesized via a three-step sequence starting from an appropriate amino acid precursor. First, the amine group is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired reactivity. Next, iodination at the 4-position is achieved using a halogenation agent (e.g., iodine with a catalytic system). Finally, benzyl esterification is performed to stabilize the carboxylate group. Stereochemical control during iodination is critical; chiral auxiliaries or asymmetric catalysis may ensure retention of the (S)-configuration. The overall yield for this process is reported as 58% .

Example Protocol:

| Step | Reaction | Key Conditions | Yield |

|---|---|---|---|

| 1 | Boc protection | Boc₂O, DMAP, DCM, RT | 85% |

| 2 | Iodination | NIS, TFA, 0°C → RT | 72% |

| 3 | Benzylation | BnBr, K₂CO₃, DMF | 90% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR (¹H/¹³C): Essential for confirming the Boc group (tert-butyl singlet at ~1.4 ppm in ¹H NMR), benzyl ester (aromatic protons at ~7.3 ppm), and iodine’s electronic effects on adjacent carbons.

- IR Spectroscopy: Identifies carbonyl stretches (Boc: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+Na]⁺ expected for C₁₈H₂₃INO₄).

- Polarimetry: Confirms enantiomeric purity by measuring specific rotation .

Advanced Research Questions

Q. How can researchers optimize the iodination step to minimize by-products and improve yield?

Iodination efficiency depends on the electrophilic agent and solvent system. Using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) promotes regioselectivity at the 4-position. However, competing halogenation at adjacent positions may occur if steric hindrance is insufficient. Optimization strategies include:

Q. What are the stability challenges of the 4-iodobutanoate moiety during long-term storage, and how can they be mitigated?

The C–I bond is susceptible to photolytic cleavage and nucleophilic substitution. Degradation pathways include:

Q. How should researchers resolve contradictions in NMR data when unexpected peaks arise?

Contradictions may stem from residual solvents, diastereomers, or incomplete Boc deprotection. Methodological steps:

- 2D NMR (COSY, HSQC): Assign ambiguous peaks to confirm connectivity.

- HPLC-MS: Check for impurities or degradation products.

- Reprotection/Deprotection Cycles: Reapply Boc to test for reversible side reactions .

Data Contradiction Analysis

Q. Why might reported yields for this compound vary across studies, and how can reproducibility be ensured?

Yield discrepancies often arise from differences in:

- Purification Methods: Column chromatography (silica vs. reversed-phase) impacts recovery.

- Catalyst Purity: Trace metals in reagents (e.g., Pd/C for debenzylation) alter reaction kinetics.

- Moisture Sensitivity: Boc groups hydrolyze in humid environments; use molecular sieves in anhydrous solvents .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.